molecular formula C7H4Cl2N2 B14894320 3,5-Dichloro-4-methylpicolinonitrile

3,5-Dichloro-4-methylpicolinonitrile

Cat. No.: B14894320
M. Wt: 187.02 g/mol
InChI Key: MAMZRCWYJZJLLK-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylpicolinonitrile: is an organic compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol It is a derivative of picolinonitrile, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methylpicolinonitrile typically involves the chlorination of 4-methylpicolinonitrile. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process often includes catalytic hydrogenation and rearrangement reactions to achieve high efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methylpicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions include various substituted picolinonitriles and their corresponding amines or alcohols, depending on the specific reaction pathway .

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-methylpicolinonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and resins .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylpicolinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and application .

Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

3,5-dichloro-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4Cl2N2/c1-4-5(8)3-11-6(2-10)7(4)9/h3H,1H3

InChI Key

MAMZRCWYJZJLLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Cl)C#N)Cl

Origin of Product

United States

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